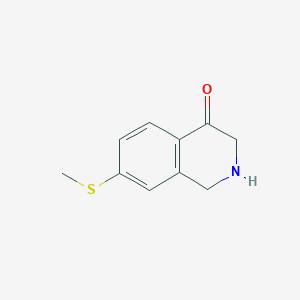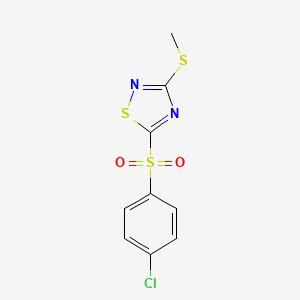
Dibenzofuran-2,3,7,8-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran-2,3,7,8-tetrol is a chemical compound with the molecular formula C12H8O5 It is a derivative of dibenzofuran, characterized by the presence of four hydroxyl groups at the 2, 3, 7, and 8 positions on the dibenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran-2,3,7,8-tetrol typically involves the hydroxylation of dibenzofuran. One common method is the direct hydroxylation of dibenzofuran using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an alkaline medium to facilitate the formation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by selective hydroxylation and purification steps to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzofuran-2,3,7,8-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of dibenzofuran.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted dibenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dibenzofuran.
Substitution: Halogenated or nitrated dibenzofuran derivatives.
Applications De Recherche Scientifique
Dibenzofuran-2,3,7,8-tetrol has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of dibenzofuran-2,3,7,8-tetrol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups on the compound can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. Additionally, the compound may undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound without hydroxyl groups.
2,3,7,8-Tetrachlorodibenzofuran: A chlorinated derivative with different chemical properties.
Dibenzofuran-2,3,7,8-tetrachloride: Another chlorinated derivative with distinct reactivity.
Uniqueness
Dibenzofuran-2,3,7,8-tetrol is unique due to the presence of four hydroxyl groups, which impart distinct chemical and biological properties. These hydroxyl groups enhance the compound’s reactivity and potential for forming hydrogen bonds, making it valuable for various applications in research and industry.
Propriétés
| 7461-62-3 | |
Formule moléculaire |
C12H8O5 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
dibenzofuran-2,3,7,8-tetrol |
InChI |
InChI=1S/C12H8O5/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4,13-16H |
Clé InChI |
VNDIJIRLCXPKRR-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3=CC(=C(C=C3OC2=CC(=C1O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)


